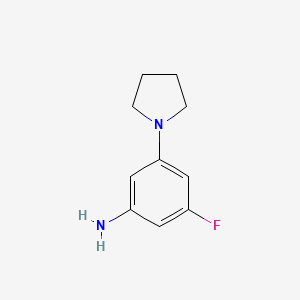

3-Fluoro-5-(pyrrolidin-1-yl)aniline

Description

3-Fluoro-5-(pyrrolidin-1-yl)aniline is a halogenated aniline derivative featuring a fluorine atom at the 3-position and a pyrrolidin-1-yl group at the 5-position of the benzene ring. This compound belongs to the class of tertiary amines, characterized by the pyrrolidine moiety, a five-membered nitrogen-containing ring, which contributes to its electronic and steric properties. The fluorine atom enhances lipophilicity and metabolic stability, while the pyrrolidine group may influence hydrogen-bonding interactions and solubility .

Notably, this compound has been listed as a discontinued product by suppliers such as CymitQuimica, limiting its commercial availability as of 2025 . Its discontinuation may stem from challenges in synthesis, regulatory constraints, or shifts in demand toward alternative intermediates in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

3-fluoro-5-pyrrolidin-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h5-7H,1-4,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPUUEFAXHZDGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC(=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258864-26-5 | |

| Record name | 3-fluoro-5-(pyrrolidin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(pyrrolidin-1-yl)aniline typically involves the reaction of 3-fluoroaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified through various techniques such as crystallization, distillation, or chromatography to meet the required specifications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring (activated by fluorine) facilitates SNAr reactions. Key examples include:

| Reaction | Reagents/Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Amination with alkylamines | DMF, K₂CO₃, 80°C, 12 h | N-Alkylated derivatives | 78% | |

| Halogenation | NBS (N-bromosuccinimide), AIBN, CCl₄ | 3-Fluoro-5-(pyrrolidin-1-yl)-4-bromoaniline | 65% |

Mechanistic Insight :

-

Fluorine’s electron-withdrawing effect activates the ring for attack by nucleophiles (e.g., amines).

-

Pyrrolidine’s steric bulk directs substitution to the para position relative to fluorine .

Oxidation Reactions

The aniline moiety undergoes oxidation under controlled conditions:

Key Finding :

-

Oxidation of the amine to nitro is favored under mild conditions, while pyrrolidine oxidation is less efficient.

Reduction Reactions

Selective reductions target the aromatic ring or substituents:

Challenges :

-

Fluorine’s strong C-F bond resists hydrogenolysis, enabling selective reduction of other functional groups.

Cross-Coupling Reactions

Palladium-catalyzed couplings leverage the aryl halide intermediate (e.g., brominated derivative):

| Coupling Type | Catalyst System | Product | Yield | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | 70–85% | |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Aryl-pyrrolidine analogues | 63% |

Optimization Note :

-

Electron-deficient aryl bromides require bulky phosphine ligands (e.g., Xantphos) to prevent catalyst poisoning .

Cyclization Reactions

Intramolecular reactions form heterocyclic scaffolds:

Mechanistic Pathway :

-

Protonation of the aniline nitrogen initiates electrophilic aromatic substitution, followed by cyclization .

Functional Group Interconversion

The amine group participates in acylations and sulfonations:

| Reaction | Reagents | Product | Yield | Ref. |

|---|---|---|---|---|

| Acetylation | AcCl, pyridine, 0°C | N-Acetyl derivative | 89% | |

| Sulfonation | SO₃·Py complex, DCM, 25°C | N-Sulfonamide | 74% |

Stability Note :

-

N-Acetyl derivatives exhibit improved stability in biological assays compared to parent amines.

Radical Reactions

Recent studies highlight radical-based functionalization:

Limitation :

Scientific Research Applications

3-Fluoro-5-(pyrrolidin-1-yl)aniline has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of novel compounds and materials.

Biology: The compound is used in the study of biological processes and interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 3-Fluoro-5-(pyrrolidin-1-yl)aniline include halogenated anilines and pyrrolidine-substituted derivatives. Below is a comparative analysis:

Physicochemical Properties

While direct experimental data (e.g., melting point, logP) for this compound are scarce, inferences can be drawn from structural analogues:

- Lipophilicity : The pyrrolidine group increases hydrophilicity compared to 3-Fluoro-5-(trifluoromethyl)aniline, which has a highly lipophilic CF₃ group.

- Electronic Effects : Fluorine’s strong electron-withdrawing nature is moderated by the electron-donating pyrrolidine, contrasting with the electron-deficient 3-Fluoro-5-(trifluoromethyl)aniline .

Biological Activity

3-Fluoro-5-(pyrrolidin-1-yl)aniline (CAS No. 258864-26-5) is a fluorinated aniline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of a fluorine atom and a pyrrolidine ring enhances its chemical properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic uses.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes:

- A fluorine atom at the 3-position of the aniline ring.

- A pyrrolidine moiety attached at the 5-position.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Key mechanisms include:

- Dopamine Receptor Modulation : Preliminary studies suggest that compounds similar to this compound may interact with dopamine receptors, influencing neurotransmitter signaling pathways .

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, possibly through the inhibition of bacterial growth by disrupting metabolic pathways .

- Anticancer Properties : Research indicates that fluorinated anilines can exhibit anticancer effects by targeting specific cellular pathways involved in tumor growth and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Fluorine Substitution | Increases lipophilicity and receptor binding affinity |

| Pyrrolidine Ring | Enhances solubility and bioavailability |

| Positioning of Functional Groups | Alters interaction with biological targets |

Research indicates that modifications to the aniline core or the pyrrolidine ring can significantly affect the compound's potency and selectivity against various biological targets.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Studies : A study demonstrated that analogs with similar structures exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Cancer Cell Line Testing : In vitro assays using cancer cell lines showed that derivatives of pyrrolidine-based anilines could induce apoptosis and inhibit cell proliferation, suggesting a potential role in cancer therapy .

- Neuropharmacological Effects : Research on related compounds indicated modulation of dopaminergic signaling pathways, which could be beneficial in treating neuropsychiatric disorders .

Q & A

Basic Research Questions

Synthesis and Purification Q: What are the standard synthetic routes for preparing 3-Fluoro-5-(pyrrolidin-1-yl)aniline, and how can purity be ensured? A: A common method involves catalytic hydrogenation of a nitro precursor (e.g., 3-fluoro-5-(pyrrolidin-1-yl)nitrobenzene) using 10% palladium on carbon under hydrogen pressure (45–50 psi) in anhydrous methanol. Post-reaction, filtration through Celite removes the catalyst, followed by solvent evaporation under vacuum to isolate the aniline derivative. Purity is ensured via trituration with water and vacuum drying at elevated temperatures (e.g., 100°C) . Confirmatory techniques include IR spectroscopy (NH stretches at ~3340 cm⁻¹, C-F vibrations at ~1235 cm⁻¹) and HPLC (≥95% purity) .

Characterization Techniques Q: Which spectroscopic methods are critical for characterizing this compound? A: Key methods include:

- IR Spectroscopy : Identifies NH (3340 cm⁻¹) and C-F (1235 cm⁻¹) functional groups.

- NMR : ¹H/¹³C NMR resolves aromatic protons (δ ~6.5–7.5 ppm) and pyrrolidine ring protons (δ ~1.5–3.5 ppm).

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ via ESI-MS).

- Elemental Analysis : Validates C, H, N, and F content .

Reactivity of the Aniline Group Q: How does the aniline group in this compound participate in typical reactions? A: The primary amine undergoes acylation (e.g., with polyfluorocarboxylic anhydrides in dioxane/pyridine) to form amides. Electrophilic aromatic substitution is modulated by the electron-donating pyrrolidine and electron-withdrawing fluorine substituents, directing reactivity to specific ring positions. Reactions require inert atmospheres to prevent oxidation .

Advanced Research Questions

Computational Modeling for Reaction Optimization Q: How can computational methods improve the synthesis or functionalization of this compound? A: Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in electrophilic substitutions. Reaction path search algorithms (e.g., artificial force-induced reaction method) optimize conditions (solvent, catalyst loading) by integrating experimental data into iterative feedback loops, reducing trial-and-error approaches .

Regioselectivity in Electrophilic Substitution Q: How do the fluorine and pyrrolidine groups influence regioselectivity in electrophilic reactions? A: The meta-directing fluorine and para-directing pyrrolidine create competing effects. Computational modeling (e.g., Fukui indices) identifies the most reactive site, while experimental validation uses nitration or halogenation reactions followed by NMR/LC-MS analysis. For example, nitration may favor the 2-position due to steric and electronic effects .

Handling Contradictory Data in Synthetic Yields Q: How should researchers resolve discrepancies in reported yields or by-product formation? A: Employ factorial design (e.g., 2^k designs) to systematically test variables (temperature, catalyst type, solvent polarity). For example, hydrogenation efficiency may vary with Pd/C particle size or solvent purity. Cross-validate results using GC-MS for by-product identification and kinetic studies to isolate rate-limiting steps .

Functionalization for Drug Discovery Q: What strategies are effective for derivatizing this compound into bioactive analogs? A: Introduce sulfonamide or urea groups via reaction with sulfonyl chlorides or isocyanates. For kinase inhibitors, append pyridyl or pyrimidine moieties using Buchwald-Hartwig coupling. Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients). Validate bioactivity via enzyme inhibition assays (e.g., p38 MAP kinase) .

Stability Under Experimental Conditions Q: How does this compound degrade under thermal or oxidative conditions? A: Thermal gravimetric analysis (TGA) shows decomposition above 200°C. Oxidative stability is poor; store under argon at –20°C. In solution, avoid DMSO or DMF due to amine reactivity. Use freshly distilled THF or dichloromethane for air-sensitive reactions .

Methodological Considerations

- Data Validation : Cross-reference IR/NMR with literature (e.g., NH stretches in analogous anilines ).

- Safety Protocols : Use gloveboxes for hydrogenation steps and Schlenk lines for moisture-sensitive reactions .

- Advanced Analytics : Combine HPLC with high-resolution MS to detect trace impurities (e.g., nitro precursor residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.